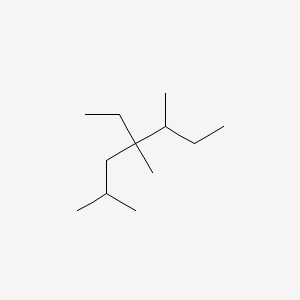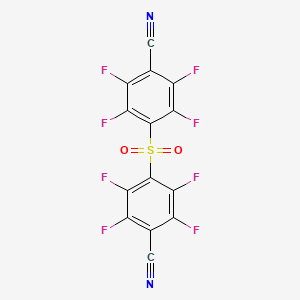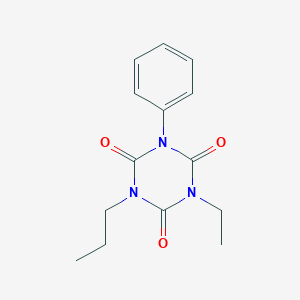
Acetic acid;6-methylnaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-methylnaphthalene-1,2-diol is a chemical compound that combines the properties of acetic acid and 6-methylnaphthalene-1,2-diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while 6-methylnaphthalene-1,2-diol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-methylnaphthalene-1,2-diol typically involves the reaction of 6-methylnaphthalene-1,2-diol with acetic anhydride or acetyl chloride under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-methylnaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Acetic acid;6-methylnaphthalene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;6-methylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its aromatic structure allows it to interact with various receptors and proteins, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-methylnaphthalene-1,2-diol: A precursor to the compound, sharing similar aromatic properties.
Acetic acid: A simple carboxylic acid with widespread use in various applications.
Naphthalene derivatives: Compounds with similar polycyclic aromatic structures.
Uniqueness
Acetic acid;6-methylnaphthalene-1,2-diol is unique due to its combined properties of acetic acid and 6-methylnaphthalene-1,2-diol. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61978-34-5 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
acetic acid;6-methylnaphthalene-1,2-diol |
InChI |
InChI=1S/C11H10O2.C2H4O2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13;1-2(3)4/h2-6,12-13H,1H3;1H3,(H,3,4) |
InChI Key |
XGVUDZCGPLNWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Benzylperoxy)propan-2-yl]benzene](/img/structure/B14549562.png)



![Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate](/img/structure/B14549579.png)

![5-Amino-2-[methyl(octadecyl)amino]benzoic acid](/img/structure/B14549588.png)




